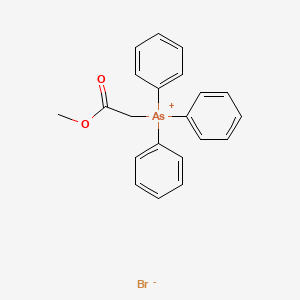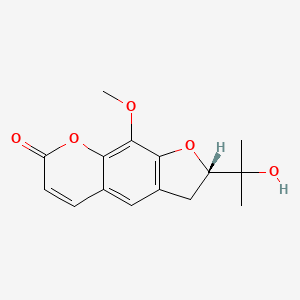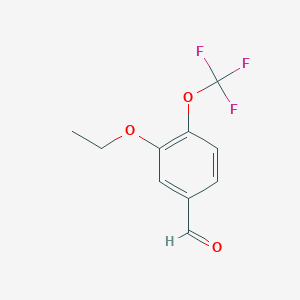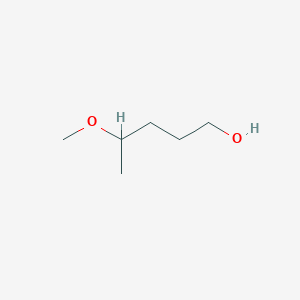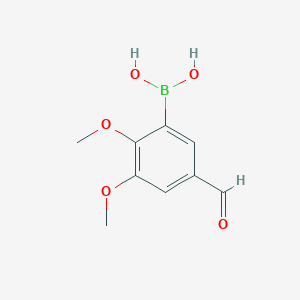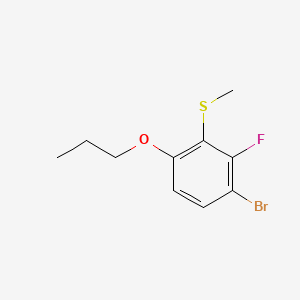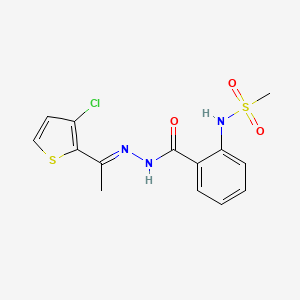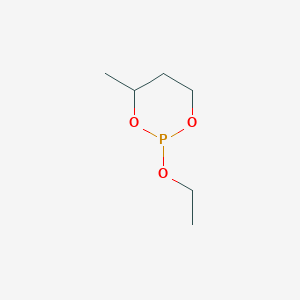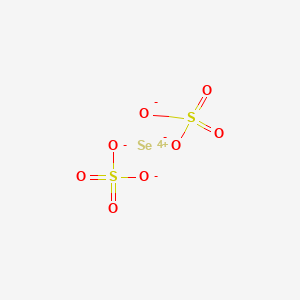
Selenium(4+);disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenium(4+);disulfate, also known as selenium disulfide, is a chemical compound with the formula SeS₂. It contains selenium in its +4 oxidation state and sulfide ions. Selenium disulfide is an orange solid and is known for its use in medicinal and industrial applications, particularly as an antifungal agent in shampoos for treating dandruff and seborrheic dermatitis .
Métodos De Preparación
Selenium disulfide can be synthesized by heating selenium and sulfur together. The reaction typically involves direct combination of elemental selenium and sulfur at elevated temperatures to form the compound. Industrial production methods often involve similar processes but on a larger scale, ensuring purity and consistency of the final product .
Análisis De Reacciones Químicas
Selenium disulfide undergoes various chemical reactions, including:
Oxidation: Selenium disulfide can be oxidized to form selenium dioxide (SeO₂) and sulfur dioxide (SO₂).
Reduction: It can be reduced to elemental selenium and hydrogen sulfide (H₂S).
Substitution: Selenium disulfide can react with halogens to form selenium halides and sulfur halides.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Selenium disulfide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: Selenium disulfide is studied for its role in biological systems, including its antifungal properties and potential use in treating fungal infections.
Medicine: It is used in shampoos and lotions for treating dandruff, seborrheic dermatitis, and tinea versicolor.
Industry: Selenium disulfide is used in the production of pigments and as a component in some types of glass and ceramics .
Mecanismo De Acción
The mechanism of action of selenium disulfide involves its antifungal and cytostatic properties. It acts by reducing the turnover of epidermal cells, thereby slowing the growth of hyperproliferative cells in conditions like dandruff and seborrheic dermatitis. Selenium disulfide also has local irritant, antibacterial, and mild antifungal activity, which contribute to its effectiveness .
Comparación Con Compuestos Similares
Selenium disulfide can be compared with other selenium compounds such as:
Selenium dioxide (SeO₂): Used as an oxidizing agent in organic synthesis.
Selenium sulfide (SeS): Similar to selenium disulfide but with different stoichiometry.
Selenocysteine and selenomethionine: Organoselenium compounds with biological significance.
Selenium disulfide is unique due to its specific antifungal properties and its use in medicinal applications, which distinguishes it from other selenium compounds .
Propiedades
Número CAS |
1343-97-1 |
|---|---|
Fórmula molecular |
O8S2Se |
Peso molecular |
271.1 g/mol |
Nombre IUPAC |
selenium(4+);disulfate |
InChI |
InChI=1S/2H2O4S.Se/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 |
Clave InChI |
XKSUAUYPVZVKGM-UHFFFAOYSA-J |
SMILES canónico |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Se+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)
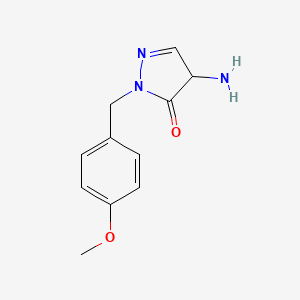
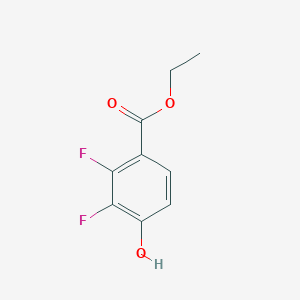
![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
